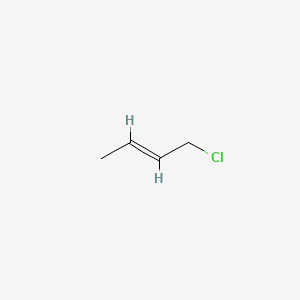

1-Chloro-2-butene

Description

Significance and Research Context in Organic Chemistry

1-Chloro-2-butene (B1196595), also known as crotyl chloride, is a significant compound in the field of organic chemistry, primarily serving as a versatile intermediate and building block in organic synthesis. guidechem.com Its importance stems from its nature as an allylic chloride, which imparts a unique reactivity profile. The presence of a chlorine atom adjacent to a carbon-carbon double bond allows for a variety of chemical transformations.

In advanced chemical research, this compound is widely utilized as a starting material for the synthesis of a broad spectrum of organic compounds. guidechem.com It is a key reagent in the production of pharmaceuticals, agrochemicals, and polymers. guidechem.com The compound's utility lies in its ability to introduce the butenyl group into other molecules, a process known as butenylation. chemicalbook.com This is often achieved through reactions with Grignard reagents, organometallic compounds, and other nucleophiles. chemicalbook.com

The reactivity of this compound enables fundamental studies of reaction mechanisms, such as nucleophilic substitution (both SN1 and SN2 pathways) and elimination reactions that lead to the formation of conjugated dienes. chegg.com The carbocation intermediate formed during SN1 reactions is stabilized by resonance, which is a key area of study. chegg.com Furthermore, it is a valuable substrate in metal-catalyzed cross-coupling reactions. For instance, its reaction with palladium catalysts can form crotyl palladium chloride dimers, which are themselves important catalysts for reactions like the Suzuki-Miyaura coupling.

Isomeric Considerations and Structural Diversity within Butenyl Chlorides

The term "butenyl chloride" encompasses several isomers, each with distinct structural and chemical properties. The structural diversity arises from both the position of the double bond and the stereochemistry around it. This compound itself exhibits geometric isomerism due to the restricted rotation around the C2-C3 double bond. libretexts.org This results in two diastereomers: cis (Z) and trans (E).

The cis isomer has the substituents on the same side of the double bond, while the trans isomer has them on opposite sides. libretexts.org Commercially available this compound is often sold as a mixture of these two isomers. guidechem.comavantorsciences.com The trans isomer is generally the predominant form in commercial grades. These isomers have different physical properties, which can be seen in their distinct spectral data. spectrabase.com

In addition to geometric isomers, there are also constitutional isomers of chlorobutene. A significant constitutional isomer is 3-chloro-1-butene (B1220285). google.comacs.org These two compounds can undergo isomerization, converting into one another under certain conditions. acs.org This isomeric relationship is crucial in synthesis, as the reaction of 1,3-butadiene (B125203) with hydrogen chloride can produce a mixture of this compound and 3-chloro-1-butene. google.com The control of this isomerization is a key aspect of its industrial production. google.com

The structural differences between these isomers lead to variations in their reactivity and physical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇Cl | chemicalbook.com |

| Molecular Weight | 90.55 g/mol | chemicalbook.com |

| Boiling Point | 83-86 °C | chemicalbook.com |

| Density | 0.923-0.93 g/mL at 20 °C | chemicalbook.comavantorsciences.com |

| Appearance | Colorless liquid | guidechem.comchemicalbook.com |

| Isomer Name | Structure | Key Feature |

|---|---|---|

| (E)-1-Chloro-2-butene (trans) | ClCH₂CH=CHCH₃ | Substituents on opposite sides of the double bond. |

| (Z)-1-Chloro-2-butene (cis) | ClCH₂CH=CHCH₃ | Substituents on the same side of the double bond. |

| 3-Chloro-1-butene | CH₂=CHCHClCH₃ | Constitutional isomer with a terminal double bond. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-chlorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKRILODNOEEPX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884116 | |

| Record name | 2-Butene, 1-chloro-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(E)- and (Z)-forms are liquids; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Chloro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

69.0 [mmHg] | |

| Record name | 1-Chloro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4894-61-5, 591-97-9 | |

| Record name | (2E)-1-Chloro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4894-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-butene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1-chloro-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1-chloro-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-chlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-chlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-2-BUTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX3QN28JUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Chloro 2 Butene and Its Analogues

Synthesis of Substituted 1-Chloro-2-butene (B1196595) Derivatives

Chloroalcoholation and Esterification Rearrangements (e.g., Vitamin A Derivative Intermediates)

The synthesis of Vitamin A and its derivatives is a cornerstone of industrial organic chemistry, often employing C4 building blocks derived from simple alkenes. Chloroalcoholation, the addition of a chlorine atom and a hydroxyl group across a double bond, followed by esterification and subsequent rearrangements, represents a significant strategy. For instance, reactions involving isoprene (B109036) (2-methyl-1,3-butadiene) can lead to chloro-alcohol or chloro-ester intermediates. These intermediates, upon treatment with acid catalysts, can undergo allylic rearrangements, shifting the double bond and/or the chlorine atom. Such transformations are crucial for assembling the polyene chain characteristic of Vitamin A. For example, the synthesis of Vitamin A precursors has involved the chloroalcoholation of isoprene with reagents like tert-butyl hypochlorite (B82951) in acetic acid, yielding acetoxy-chloro-butene intermediates that can be further elaborated google.comprepchem.comjustia.com. These processes leverage the reactivity of allylic systems, where the presence of both a halogen and an ester group can facilitate controlled rearrangements, enabling the precise construction of carbon skeletons required for Vitamin A synthesis acs.orgdurham.ac.uknih.gov.

Preparation of Acetoxy-Chloro-Butene Intermediates

The targeted synthesis of acetoxy-chloro-butene intermediates is vital for their subsequent use in building more complex structures. These intermediates possess both a chlorine atom and an acetoxy group attached to a butene framework, offering dual reactivity. Methods for their preparation often involve the functionalization of dienes or alkenes. For example, the reaction of isoprene with a source of positive halogen (like tert-butyl hypochlorite or N-chlorosuccinimide) in the presence of acetic acid or acetic anhydride (B1165640) can directly yield acetoxy-chloro-butene derivatives google.comprepchem.comjustia.com. These reactions often proceed via initial chloroalcoholation followed by esterification. The regioselectivity and yield can be influenced by the choice of chlorinating agent and reaction conditions. A typical procedure involves the chloroalcoholation of isoprene, followed by reaction with acetic anhydride under acid catalysis to afford the desired acetoxy-chloro-butene google.comprepchem.com.

Stereoselective Generation of Haloalkenes

The precise control over the stereochemistry of double bonds in haloalkenes is paramount in many synthetic sequences, particularly when building stereochemically defined molecules. Stereoselective reactions aim to produce one specific stereoisomer (e.g., E or Z) preferentially. The addition of halogens or hydrogen halides to alkenes or alkynes can be rendered stereoselective through various methods. For instance, the addition of halogens like chlorine to alkenes typically proceeds via an anti-addition mechanism, forming vicinal dihalides with a specific stereochemical outcome masterorganicchemistry.comlibretexts.orgpressbooks.pub. While elemental chlorine addition often leads to anti-products, research has also explored catalytic methods for syn-dichlorination of alkenes, employing selenium-based catalysts to achieve this transformation with high stereocontrol nih.govnih.gov. For chloro-butenes specifically, stereoselective synthesis might involve the controlled hydrochlorination of alkynes or the stereospecific functionalization of pre-existing butene isomers, aiming to generate either the E or Z isomer of this compound or related compounds researchgate.netslideshare.netslideshare.netmsu.edu.

Functionalized Cyclopentenone Synthesis from Dichloro-Butene Precursors

Dichloro-butene precursors, such as 1,4-dichloro-2-butene, are valuable starting materials for the construction of cyclic systems, including functionalized cyclopentenones. These syntheses often involve intramolecular cyclization reactions. For example, the condensation of cis-1,4-dichloro-2-butene (B23561) with malonic ester, followed by saponification, can lead to cyclopentene (B43876) dicarboxylic acids, which can then be transformed into cyclopentenone derivatives through subsequent reactions researchgate.netluc.edumdpi.com. Other strategies might involve the generation of organometallic species from dichloro-butenes, which then undergo cyclization. For instance, reactions involving dichloroallyllithium or dichlorocarbene (B158193) additions to suitable precursors have been explored for cyclopentenone synthesis mdpi.comcapes.gov.br. These methods leverage the reactivity of the carbon-chlorine bonds and the alkene functionality to forge the five-membered ring system, often with the introduction of specific functional groups.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Chloro 2 Butene

Nucleophilic Substitution Pathways (SN1 and SN2)

1-Chloro-2-butene (B1196595) readily participates in nucleophilic substitution reactions, exhibiting characteristics of both SN1 and SN2 pathways. As an allylic halide, it demonstrates enhanced reactivity compared to saturated alkyl halides due to the stabilization offered by the adjacent double bond.

Allylic Reactivity and Resonance Stabilization

The allylic nature of this compound is central to its reactivity. The carbon atom bearing the chlorine is directly bonded to a carbon involved in a double bond. This arrangement allows for resonance stabilization of intermediates formed during substitution reactions.

In SN1 reactions, the departure of the chloride ion leads to the formation of an allylic carbocation: CH₃-CH=CH-CH₂-Cl → [CH₃-CH=CH-CH₂⁺ ↔ CH₃-CH⁺-CH=CH₂] + Cl⁻ doubtnut.com

This allylic carbocation is resonance-stabilized, distributing the positive charge over two carbon atoms. This stabilization lowers the activation energy for carbocation formation, facilitating SN1 reactions spcmc.ac.inbrainly.combrainly.comquizlet.com.

For SN2 reactions, the transition state is also stabilized by the delocalization of electrons from the adjacent π bond brainly.comlibretexts.orgresearchgate.net. This resonance effect lowers the energy of the transition state, leading to a faster reaction rate compared to non-allylic halides like 1-chlorobutane, despite the potential for some steric hindrance from the double bond brainly.com.

Hydrolysis Mechanisms and Allylic Alcohol Formation

The hydrolysis of this compound, typically carried out in warm water, proceeds primarily via an SN1 mechanism brainly.comsmolecule.com. The process begins with the ionization of the carbon-chlorine bond to form the resonance-stabilized allylic carbocation doubtnut.combrainly.comaskfilo.com. Water, acting as a nucleophile, can then attack this carbocation. Due to the delocalized nature of the positive charge, nucleophilic attack can occur at different positions of the allylic system, leading to a mixture of products.

The reaction of this compound with water yields a mixture of allylic alcohols: 2-buten-1-ol and 3-buten-2-ol (B146109) spcmc.ac.inlibrary.phchemeurope.comchegg.com. The formation of 3-buten-2-ol involves attack at the more substituted carbon of the carbocation intermediate, while 2-buten-1-ol results from attack at the less substituted primary carbon. Research indicates that the product with the hydroxyl group on the primary atom (2-buten-1-ol) is often the minor product spcmc.ac.in.

Table 1: Products of this compound Hydrolysis

| Reactants | Conditions | Products | Relative Yield | Mechanism |

| This compound + H₂O | Warm water | 2-Buten-1-ol | Minor | SN1 |

| 3-Buten-2-ol | Major | SN1 |

This type of reaction, where the nucleophile attacks at a different carbon than the one bearing the leaving group due to carbocation rearrangement, is termed SN1' spcmc.ac.inresearchgate.net.

Elimination Reaction Dynamics (Dehydrohalogenation)

This compound can undergo elimination reactions, specifically dehydrohalogenation, when treated with strong bases. These reactions typically involve the removal of a hydrogen atom and a halogen atom to form an alkene or a conjugated system.

Concerted Elimination Mechanisms (e.g., 1,2 Elimination)

Dehydrohalogenation of 1-chloroalkenes, including this compound, is often described by concerted mechanisms, such as the E2 mechanism gdckulgam.edu.inamazonaws.comlumenlearning.com. In the E2 pathway, the base abstracts a β-hydrogen simultaneously as the carbon-chlorine bond breaks and a new π bond forms chemicalnote.comlibretexts.orglibretexts.org. Studies using theoretical calculations suggest that for 1-chloroalkenes, a concerted 1,2 elimination process through a four-membered cyclic transition state is favored over mechanisms involving anchimeric assistance researchgate.netresearchgate.netcedia.edu.ec. This concerted elimination is often nonsynchronous, with stabilization of the transition state achieved through π-electron delocalization from the neighboring bond researchgate.netresearchgate.netcedia.edu.ec.

The specific products of dehydrohalogenation for this compound can include conjugated dienes or allenes, depending on the base and reaction conditions. For instance, abstraction of a hydrogen from C3 and elimination of Cl from C1 would lead to the formation of an allene (B1206475) (CH₃-CH=C=CH₂) chemicalnote.com.

Anchimeric Assistance in HCl Elimination

Anchimeric assistance refers to the phenomenon where a neighboring group, in this case, the double bond, participates in the reaction mechanism, aiding in the elimination of HCl researchgate.netresearchgate.netcedia.edu.ec. This involves a form of internal catalysis. However, theoretical studies indicate that for 1-chloroalkenes, this mechanism (Mechanism B) is generally less favored than the direct concerted 1,2 elimination (Mechanism A) due to a higher energy of activation researchgate.netresearchgate.netcedia.edu.ec.

Catalyzed Isomerization Reactions

This compound can be involved in isomerization reactions, particularly in the interconversion between different chlorinated butene isomers. A notable example is the isomerization of 3-chloro-1-butene (B1220285) to this compound (both cis and trans isomers), which is catalyzed by various substances researchgate.net.

The equilibrium between these isomers has been studied, with reported equilibrium constants indicating a preference for the this compound isomers under certain conditions. For instance, in toluene (B28343) at 80.2 °C, the equilibrium constant for the isomerization of 3-chloro-1-butene to this compound is approximately 2.32 researchgate.netdrugfuture.com. At 60 °C, this value increases to 3.88 researchgate.net.

Various catalysts facilitate these isomerizations, including solid acids like Pyrex glass wool, Lewis acids such as cuprous chloride (CuCl), and iron-based catalysts researchgate.netgoogle.comresearchgate.net. The mechanisms often involve the formation of allylic carbocation intermediates or ion pairs generated on the surface of electrophilic catalysts researchgate.netacs.org.

Table 2: Equilibrium Data for Isomerization of 3-Chloro-1-butene

| Reaction | Catalyst | Solvent | Temperature (°C) | Equilibrium Constant (K) | Reference |

| 3-Chloro-1-butene ⇌ this compound (cis/trans) | Pyrex glass wool | Toluene | 80.2 | 2.32 | researchgate.netdrugfuture.com |

| 3-Chloro-1-butene ⇌ this compound (cis/trans) | Cuprous chloride (CuCl) | Toluene | 60 | 3.88 | researchgate.net |

Compound List

this compound

2-Buten-1-ol

3-Buten-2-ol

3-Chloro-1-butene

Allene (Propadiene)

1-Chlorobutane

1,4-Dichloro-2-butene

3,4-Dichloro-1-butene (B1205564)

Kinetic Studies of Isomerization Processes

Kinetic studies of the isomerization of this compound and related allylic chlorides have provided insights into the reaction mechanisms and rates. For instance, the isomerization of 3-chloro-1-butene to this compound has been studied, with kinetic data indicating pseudo zero-order kinetics in some instances, potentially suggesting a surface-catalyzed mechanism with a low concentration of active species researchgate.net. In other studies involving the gas-phase pyrolysis of cis-1-chloro-2-butene, kinetic data revealed a relatively slow cis-trans isomerization that was shown to be heterogeneous, occurring on the vessel surface open.ac.uk. These studies often involve monitoring the concentration of isomers over time to determine rate constants and activation energies. For example, kinetic isotope effect studies on the isomerization of allylic halides have been performed to elucidate the mechanism, with measured kinetic isotope effects (KIEs) providing evidence for specific bond-breaking or bond-forming steps semanticscholar.org.

Double-Bond Migration and Cis-Trans Transformations

The presence of the double bond in this compound makes it susceptible to double-bond migration. Allylic chlorides, in general, can undergo isomerization, often catalyzed by acids or metal complexes, leading to shifts in the position of the double bond. This compound can isomerize to 3-chloro-1-butene, and vice versa researchgate.netdrugfuture.com. These isomerizations can also involve interconversion between cis and trans isomers of this compound if such isomers are present or formed. Such double-bond migrations are often facilitated by mechanisms involving allylic carbocations or concerted processes on catalytic surfaces acs.orgdiva-portal.org. The relative thermodynamic stability of isomers plays a role, with studies indicating that 1-chloro-3-methylbut-2-ene is more stable than its isomer 3-chloro-3-methylbut-1-ene researchgate.net.

Regioselectivity and Stereoselectivity in Reaction Pathways

The reactivity of this compound is also governed by regioselectivity and stereoselectivity, particularly in addition reactions to its double bond.

In electrophilic addition reactions to alkenes, Markovnikov's rule predicts that the hydrogen atom of the acid (HX) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms already attached. The halide then adds to the more substituted carbon, forming the more stable carbocation intermediate msu.eduutexas.edumasterorganicchemistry.com. For this compound, the double bond is between C2 and C3. If an electrophile (like H⁺) were to add to C2, it would form a secondary allylic carbocation at C3. If it added to C3, it would form a primary allylic carbocation at C2. The secondary allylic carbocation is generally more stable, thus directing the addition of the electrophile to C2 and the nucleophile to C3. For example, in the hydrohalogenation of alkenes, the regiochemical outcome generally follows Markovnikov's rule, favoring the formation of the more substituted alkyl halide masterorganicchemistry.commasterorganicchemistry.com.

Halogenation of alkenes, such as the addition of Br₂ or Cl₂ across the double bond, typically proceeds via an anti-addition mechanism, forming a cyclic halonium ion intermediate libretexts.orglibretexts.orgmasterorganicchemistry.com. This intermediate is attacked by the halide ion from the side opposite to the halonium bridge, leading to the anti-addition of the two halogen atoms. If this compound were to undergo halogenation, the addition of a second halogen (e.g., Br₂) would result in a vicinal dihalide. The stereochemical outcome would depend on the initial stereochemistry of the double bond and the anti-addition mechanism. For example, the addition of Br₂ to (E)-2-butene yields the meso-dibromobutane, while addition to (Z)-2-butene yields a racemic mixture of enantiomers libretexts.org.

Diastereoselective transformations involve reactions where one diastereomer is formed preferentially over others. While specific examples directly involving this compound in highly diastereoselective reactions are less commonly detailed in general literature searches, the principles apply to its potential transformations. For instance, allylic compounds can be involved in reactions where chirality is transferred or induced. The base-catalyzed isomerization of chiral allylic halides can be stereospecific, with the potential for chirality transfer semanticscholar.orgdiva-portal.org. Furthermore, reactions like the singlet oxygen ene reaction or epoxidations of chiral olefins can exhibit significant diastereoselectivity, influenced by the conformation of the substrate and intramolecular interactions like hydrogen bonding researchgate.net. The synthesis of specific stereoisomers of complex molecules often relies on such diastereoselective steps, and allylic systems like this compound could be incorporated into such synthetic strategies.

Catalysis and Advanced Chemical Transformations Involving 1 Chloro 2 Butene

Heterogeneous Catalysis for Dehydrochlorination

The elimination of hydrogen chloride (HCl) from 1-chloro-2-butene (B1196595), a process known as dehydrochlorination, is a significant industrial reaction, often facilitated by heterogeneous catalysts. This process is instrumental in the production of butadiene, a key monomer in the synthesis of synthetic rubber.

Metal oxides are a prominent class of catalysts for the dehydrochlorination of chlorinated hydrocarbons. Among these, nanocrystalline magnesium oxide (MgO) has demonstrated notable efficacy. The reaction of chlorobutanes with MgO results in the selective elimination of HCl to form butene isomers. A key feature of this catalytic process is the simultaneous topochemical conversion of magnesium oxide into magnesium chloride (MgCl2). researchgate.netresearchgate.net

Initially, the dehydrochlorination is catalyzed by the basic sites on the MgO surface. However, as the reaction progresses, the catalyst surface undergoes a significant transformation. The interaction between the catalyst and the reactant leads to the formation of MgCl2, which itself is an active catalyst for the dehydrochlorination reaction. researchgate.net This in-situ generation of MgCl2 results in a notable increase in the rate of conversion of the chlorinated alkane over time. researchgate.net Textural changes in the catalyst accompany this transformation, with a marked decrease in surface area as MgO is converted to MgCl2. researchgate.net

Table 1: Catalyst Surface Transformation and Activity

| Catalyst State | Primary Active Sites | Key Transformation | Impact on Activity |

|---|---|---|---|

| Initial | Basic sites on MgO | - | Initial dehydrochlorination |

| During Reaction | Lewis acidic sites on MgCl2 | MgO → MgCl2 | Significant increase in conversion rate |

The transformation of the catalyst surface from MgO to MgCl2 induces a fundamental shift in the reaction mechanism. Magnesium oxide, a basic oxide, primarily facilitates a concerted E2 (bimolecular elimination) mechanism. In this pathway, a base abstracts a proton, and the chloride leaving group departs simultaneously, all in a single step. chemicalnote.comlibretexts.org

Conversely, magnesium chloride acts as a Lewis acid. researchgate.net A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. wikipedia.org In this context, the MgCl2 catalyst activates the C-Cl bond, promoting its cleavage and the formation of a carbocation intermediate. This initiates an E1 (unimolecular elimination) mechanism. The E1 pathway is a two-step process where the rate-determining step is the formation of the carbocation. chemicalnote.commasterorganicchemistry.combingol.edu.tr This carbocation then rapidly loses a proton from an adjacent carbon to form the alkene. chemicalnote.com The shift from an E2 to an E1 mechanism is a direct consequence of the changing chemical nature of the catalyst surface during the reaction. researchgate.net

Homogeneous Catalysis in Polymerization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the polymerization of butene isomers. Single-site catalysts, in particular, have revolutionized the production of polyolefins with well-defined microstructures and properties.

Single-site catalysts, such as metallocenes and post-metallocene "scorpionate" ligand systems, are instrumental in olefin polymerization. acs.orgaccessscience.com These catalysts possess a single, well-defined active site, which allows for a high degree of control over the polymerization process, leading to polymers with uniform composition and narrow molecular weight distributions. acs.org

In the context of butene polymerization, various single-site catalyst systems have been investigated. For instance, certain ansa-zirconocenes have been shown to produce poly(1-butene) with high activity. researchgate.net The structure of the catalyst, including the ligands surrounding the metal center, significantly influences its performance, affecting factors such as molecular weight of the resulting polymer. nih.govfrontiersin.org For example, while some C2-symmetric metallocenes are effective for propene polymerization, they may exhibit lower efficacy in 1-butene (B85601) polymerization, yielding polymers with lower molecular weights. nih.govfrontiersin.org

A key advantage of single-site catalysts is their ability to control the regioselectivity and stereoselectivity of the polymerization reaction. Regioselectivity refers to the orientation of the monomer insertion into the growing polymer chain, while stereoselectivity pertains to the spatial arrangement of the monomer units within the polymer.

In butene polymerization, the insertion of the monomer can occur in different ways, leading to variations in the polymer's microstructure. Regioerrors, such as 2,1-insertions, can impact the rate of propagation and the properties of the final polymer. nih.govfrontiersin.org Certain C1-metallocene systems have demonstrated the ability to achieve fully regioselective 1-butene polymerization, resulting in high molecular weight isotactic poly(1-butene) (iPB). nih.govfrontiersin.org Isotactic poly(1-butene) is a semi-crystalline thermoplastic with desirable mechanical and physical properties, including high toughness, stiffness, and thermal resistance. nih.govfrontiersin.org The stereospecificity of the catalyst system is crucial in determining the tacticity (isotactic, syndiotactic, or atactic) of the polymer, which in turn governs its macroscopic properties. ethz.ch

Table 2: Influence of Catalyst Symmetry on Polymer Tacticity

| Catalyst Symmetry | Resulting Polymer Tacticity | Description |

|---|---|---|

| C2-symmetric | Isotactic | Alternation of polymer chain growth between two identical face-selective sites. researchgate.net |

| Cs-symmetric | Syndiotactic | Alternating insertion of monomer units with opposite stereochemistry. |

| Asymmetric (C1) | Atactic or Isotactic | Can lead to random stereochemistry or, in some cases, highly isotactic polymers. nih.govfrontiersin.org |

Catalytic Hydrogenation and Dechlorination Pathways

Catalytic hydrogenation is a fundamental chemical process involving the addition of hydrogen across a double bond, typically in the presence of a metal catalyst. libretexts.orgyoutube.com In the case of this compound, this reaction can lead to both saturation of the carbon-carbon double bond and cleavage of the carbon-chlorine bond, a process known as hydrodechlorination.

The hydrogenation of an alkene is an exothermic reaction that converts an unsaturated compound into a saturated one. libretexts.org This process is commonly carried out using heterogeneous catalysts containing metals such as palladium, platinum, or nickel. youtube.com The reaction mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst. libretexts.org Hydrogen atoms are then transferred sequentially to the carbons of the double bond. libretexts.org

For chlorinated compounds, catalytic hydrogenation can also facilitate dechlorination. mdpi.com This process, often referred to as hydrodechlorination, replaces a chlorine atom with a hydrogen atom. Supported noble metals like palladium and platinum are highly effective catalysts for hydrodechlorination due to their high reactivity and resistance to deactivation. mdpi.com The reaction can proceed through different pathways, leading to either saturated hydrocarbons via classic hydrodechlorination or unsaturated hydrocarbons through a process known as "hydrogen-assisted dechlorination". mdpi.com The specific pathway and product distribution are influenced by reaction conditions such as temperature and the nature of the catalyst.

Environmental Chemistry and Degradation Pathways of 1 Chloro 2 Butene

Atmospheric Degradation Kinetics and Mechanisms

Once released into the troposphere, 1-Chloro-2-butene (B1196595) is subject to degradation by reacting with naturally occurring atmospheric oxidants. These reactions are the primary mechanism for its removal from the air and influence its atmospheric lifetime and its potential to contribute to photochemical smog.

Hydroxyl Radical (OH): Reaction with the OH radical is typically the dominant daytime removal process for volatile organic compounds (VOCs) in the troposphere. The OH radical can add across the carbon-carbon double bond of this compound or abstract a hydrogen atom, leading to the formation of reactive intermediates that are further oxidized. For its isomer, 4-chloro-1-butene (B1662094), the reaction with OH radicals is its main atmospheric loss process. nih.govresearchgate.net

Ozone (O3): Ozonolysis, the reaction with ozone, is another significant degradation pathway for unsaturated compounds. This reaction involves the addition of ozone to the double bond, forming a primary ozonide which then decomposes into various carbonyl compounds and Criegee intermediates.

Nitrate (B79036) Radical (NO3): During nighttime, in the absence of sunlight, the nitrate radical becomes a significant oxidant. It readily reacts with alkenes by adding to the double bond, initiating a series of reactions that contribute to the compound's nocturnal degradation.

Chlorine Atom (Cl): In marine or coastal areas with sources of atomic chlorine, reaction with Cl atoms can be a rapid degradation pathway. nih.govresearchgate.net Chlorine atoms are highly reactive and add quickly to the double bond of alkenes. tandfonline.com

The atmospheric lifetime of a VOC is dependent on the rate constants for these reactions and the ambient concentration of the oxidants. Without specific rate constants for this compound, a precise atmospheric lifetime cannot be calculated.

The Photochemical Ozone Creation Potential (POCP) is a metric used to quantify the relative ability of a VOC to contribute to the formation of ground-level ozone. bregroup.comfluorocarbons.orgresearchgate.net This process, often referred to as photochemical smog, occurs when VOCs and nitrogen oxides (NOx) react in the presence of sunlight. bregroup.comfluorocarbons.org The POCP value is typically expressed relative to ethene, which is assigned a value of 100. researchgate.net

A specific POCP value for this compound has not been determined in the reviewed literature. However, studies on its isomer, 4-chloro-1-butene, indicate that it has a large ozone formation potential. nih.govresearchgate.net As a reactive chlorinated alkene, this compound is expected to have a significant potential to contribute to tropospheric ozone formation due to its atmospheric reactivity. The degradation of such compounds in the presence of NOx leads to the formation of peroxy radicals, which can oxidize nitric oxide (NO) to nitrogen dioxide (NO2). The subsequent photolysis of NO2 is a key step in the production of ozone. bris.ac.uk

Aqueous and Subsurface Degradation Processes

In groundwater and subsurface environments, particularly under anaerobic conditions, this compound can undergo degradation through processes significantly different from atmospheric oxidation. Reductive dechlorination has been identified as a key pathway.

Granular iron, specifically zero-valent iron (Fe⁰), has proven effective in the remediation of groundwater contaminated with chlorinated organic compounds, including chlorinated butenes. nih.gov This process involves the reductive dechlorination of the target compound at the surface of the iron.

Research on a mixture of chlorinated butenes and butadienes demonstrated that these compounds are effectively dechlorinated by granular iron. The degradation of chlorinated butenes was found to follow pseudo-first-order kinetics. nih.gov Column experiments showed rapid degradation, with surface area normalized half-lives for dichlorinated and trichlorinated butenes ranging from 1.6 to 5.2 minutes. nih.gov

| Compound | Normalized Half-life (t½') in Column Experiments (min·m²/mL) |

|---|---|

| trans-1,4-dichlorobutene-2 | 5.2 |

| 3,4-dichlorobutene-1 | 1.6 |

| 2,3,4-trichlorobutene-1 | 2.5 |

Table 1. Surface area normalized pseudo-first-order half-lives for the degradation of various chlorinated butenes in flow-through column experiments with granular iron. Data from Albano et al. (2009). nih.gov

Studies on the degradation of related chlorinated butenes by granular iron have successfully identified the reaction intermediates and final products. The complete dechlorination of these compounds leads to the formation of non-chlorinated, less harmful hydrocarbons.

For dichlorinated butenes, the primary and common reaction intermediate identified is 1,3-butadiene (B125203). nih.gov This intermediate is subsequently degraded into a mixture of relatively benign end products. The identified final products include 1-butene (B85601), cis-2-butene, trans-2-butene, and n-butane. nih.gov This indicates a complete breakdown of the original chlorinated molecule into simple alkanes and alkenes.

| Compound Type | Identified Intermediate | Identified End Products |

|---|---|---|

| Chlorinated Butenes | 1,3-Butadiene | 1-Butene, cis-2-Butene, trans-2-Butene, n-Butane |

Table 2. Identified intermediates and end products from the reductive dechlorination of chlorinated butenes by granular iron. Data from Albano et al. (2009). nih.gov

Based on the identified intermediates and end products, a multi-step reaction pathway for the degradation of chlorinated butenes by granular iron has been proposed. This pathway involves two main processes:

Reductive Elimination: The initial step for chlorinated butenes like this compound is proposed to be a reductive elimination reaction. In this process, the chlorine atom and a hydrogen atom from an adjacent carbon are removed, or in the case of vicinally dichlorinated compounds, two chlorine atoms are removed. This elimination results in the formation of a new carbon-carbon double bond, yielding 1,3-butadiene as the key intermediate. nih.gov

Catalytic Hydrogenation: Following the initial dechlorination, the resulting intermediate, 1,3-butadiene, undergoes catalytic hydrogenation on the surface of the granular iron. In this step, hydrogen (produced from the corrosion of iron in water) is added across the double bonds of the butadiene molecule. This process is not instantaneous and results in a mixture of butene isomers (1-butene, cis-2-butene, trans-2-butene) and can proceed further to produce the fully saturated n-butane. nih.gov

This two-stage pathway effectively transforms toxic chlorinated butenes into a mixture of simple, non-toxic hydrocarbons, demonstrating the potential of granular iron for the remediation of contaminated sites.

Computational Chemistry and Theoretical Modeling of 1 Chloro 2 Butene Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and Ab Initio approaches, are fundamental tools for investigating the electronic structure and energetic landscape of molecules. These techniques solve approximations of the Schrödinger equation to determine molecular properties.

Elucidation of Reaction Transition States and Pathways

Studies utilizing quantum chemical methods have been employed to understand the reaction dynamics involving species related to 1-chloro-2-butene (B1196595). For instance, this compound has been used as a precursor in the generation of 1-methylallyl radicals, with quantum chemistry calculations used to analyze the electronic structure and UV absorption properties of these radicals researchgate.netresearchgate.net. Furthermore, DFT and Ab Initio calculations have been applied to study potential energy surfaces (PES) and determine rate constants for reactions involving C4H7 radicals, which can be derived from butene isomers researchgate.netresearchgate.net. Research has also explored reaction pathways such as SN2' reactions involving this compound, where quantum chemical calculations were used to elucidate the electronic structure and suggest likely reaction mechanisms iranchembook.irslideplayer.com. Palladium-catalyzed reactions involving this compound have also been investigated using computational methods to differentiate between potential Pd(II) and Pd(0) catalyzed pathways acs.org. These computational investigations provide detailed mechanistic insights, including the identification of transition states and the energetic profiles of reaction pathways.

Analysis of Bond Orders and Electronic Charge Distribution

Quantum chemical calculations are instrumental in analyzing the distribution of electrons within a molecule, which directly influences its reactivity and physical properties. DFT methods, for example, allow for the calculation of charge distribution, providing information about electron density and polarity libretexts.org. Studies have explored the electronic structure of related radical species derived from this compound, with calculations indicating that UV absorption is primarily attributed to specific Rydberg states researchgate.net. While direct analysis of bond orders for this compound using these methods was not explicitly detailed in the reviewed literature, the broader application of DFT in understanding charge distribution and electronic excitation in similar systems highlights its utility in characterizing the electronic environment of the molecule libretexts.orgacs.org.

Molecular Descriptors and Reactivity Predictions

Molecular descriptors are quantitative representations of molecular properties that can be derived from computational calculations. These descriptors are essential for predicting chemical reactivity and classifying compounds.

Global and Local Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Electrophilicity)

Global reactivity descriptors, such as ionization energy (IP), electron affinity (EA), molecular hardness (η), and electrophilicity (ω), are calculated using DFT to assess the reactivity of molecules in the gas phase researchgate.netjocpr.com. Studies on butane (B89635) derivatives, including halogenated butenes like this compound, have employed these descriptors to evaluate their reactivity profiles researchgate.netjocpr.com. Additionally, calculations of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps provide insights into a molecule's chemical reactivity and potential intermolecular interactions researchgate.net.

Prediction of Spectroscopic Properties (e.g., VUV Absorption, Circular Dichroism)

The prediction of spectroscopic properties for chemical compounds is a vital area of computational chemistry, enabling the characterization and understanding of molecular behavior without direct experimental measurement. For Vacuum Ultraviolet (VUV) absorption, computational methods typically involve calculating electronic excitation energies and oscillator strengths. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to simulate the absorption spectra of molecules by modeling the transitions of electrons between molecular orbitals upon photon absorption.

Circular Dichroism (CD) is a chiroptical property exhibited by chiral molecules, where they absorb left- and right- circularly polarized light to different extents. This compound (CH₃-CH=CH-CH₂Cl) itself is not a chiral molecule. However, computational studies have explored the prediction of spectroscopic properties, including optical activity and VUV absorption, for related chiral chloroalkene systems to validate and refine computational methodologies. For instance, studies on conformationally flexible chiral molecules such as (R)-3-chloro-1-butene and (R)-2-chlorobutane have been conducted using advanced quantum chemical methods like Coupled Cluster (CC) theory and various Density Functional Theory (DFT) approaches ( acs.org, researchgate.net, nih.gov, vt.edu, acs.org). These investigations aim to accurately predict specific rotations and CD spectra, which are sensitive indicators of molecular structure and stereochemistry.

Research indicates that different computational methods can yield varying degrees of accuracy when predicting these properties. For example, in studies involving chiral chlorobutane isomers, DFT methods have been observed to sometimes overestimate experimental optical rotations by a significant margin (e.g., approximately 80%), whereas Coupled Cluster methods have demonstrated closer agreement with experimental gas-phase data, often within a few percent ( acs.org, vt.edu). Such comparisons are crucial for establishing reliable theoretical protocols for spectroscopic property prediction. While direct VUV absorption and CD data for this compound are not extensively detailed in the provided search results, these studies on related systems highlight the computational strategies and the importance of method selection for accurate spectral predictions.

Data Table 1: Comparative Performance of Computational Methods for Optical Property Prediction (Illustrative)

| Computational Method | Property Predicted | Target Molecule Class | Typical Accuracy Compared to Experiment | Key Findings/Notes |

| Density Functional Theory (DFT) | Specific Rotation / CD Spectra | Chiral Chloroalkenes (e.g., (R)-3-chloro-1-butene) | Can overestimate by ~80% or predict larger magnitudes than CC. | Widely used due to computational efficiency; accuracy depends on functional and basis set. |

| Coupled Cluster (CC) Theory | Specific Rotation / CD Spectra | Chiral Chloroalkenes (e.g., (R)-3-chloro-1-butene) | Closer agreement (e.g., within 3%) with experimental data. | Generally more accurate for optical properties but computationally more demanding. |

Computational Methods for Polymer Property Prediction

Computational chemistry plays a pivotal role in predicting the properties of polymers, aiding in the design and development of new materials with tailored characteristics. A variety of computational approaches are utilized, ranging from atomistic simulations to multiscale modeling and quantitative structure-property relationships (QSPR) ( mdpi.com, nih.gov, pageplace.de, nih.gov).

Multiscale Modeling is essential for capturing the hierarchical nature of polymers, bridging the gap between molecular-level interactions and macroscopic material behavior ( mdpi.com). Quantitative Structure-Property Relationships (QSPR) and Machine Learning (ML) models, often utilizing descriptors derived from quantum chemical calculations on monomer units, are employed to predict properties such as solubility parameters, glass transition temperatures (Tg), and mechanical properties ( nih.gov, pageplace.de). Molecular Dynamics (MD) simulations allow for the study of polymer chain dynamics, diffusion, and thermal properties at a molecular level ( nih.gov).

Specific computational studies have investigated the polymerization mechanisms of alpha-olefins, which provide insights relevant to monomers like this compound. For instance, Density Functional Theory (DFT) calculations have been extensively used to model the regioselectivity of monomer insertion, the kinetics of propagation and termination, and the energetics of transition states in the polymerization of 1-butene (B85601) ( frontiersin.org, nih.gov). These studies analyze factors influencing polymer microstructure, such as the formation of isotactic poly(1-butene) (iPB), and identify potential drawbacks in polymerization processes, like side reactions or isomerization pathways ( frontiersin.org, nih.gov). By understanding these fundamental mechanistic aspects through DFT, researchers can predict how variations in monomer structure, catalyst, or reaction conditions might affect the resulting polymer's properties.

The application of these computational methods to this compound would involve simulating its polymerization behavior, predicting the properties of the resulting polymer chain, and potentially exploring structure-property correlations based on its specific chemical features, such as the presence of the chlorine atom and the double bond.

Data Table 2: Computational Methods in Polymer Science and Their Applications

| Computational Method/Approach | Primary Application in Polymer Science | Key Aspects Modeled/Predicted | Example Monomer/Polymer Studied (from search) |

| Density Functional Theory (DFT) | Polymerization mechanisms, reaction kinetics, electronic properties, transition states | Monomer insertion regioselectivity, activation energies, catalyst-monomer interactions | 1-Butene polymerization ( frontiersin.org, nih.gov), Vinyl Chloride polymerization ( wm.edu) |

| Molecular Dynamics (MD) | Polymer chain dynamics, thermal properties, diffusion, mechanical properties | Glass transition temperature (Tg), chain conformation, viscosity, solubility | Polyimides ( nih.gov), general polymer systems ( mdpi.com) |

| Quantitative Structure-Property Relationships (QSPR) | Predicting bulk material properties from molecular structure | Solubility parameters, thermal stability, mechanical strength | General polymer property prediction ( pageplace.de), solubility parameters ( nih.gov) |

| Machine Learning (ML) | Accelerating property prediction, identifying structure-property correlations | Solubility parameters, material properties based on descriptors | Polymer solubility parameters ( nih.gov) |

| Multiscale Modeling | Bridging length and time scales for comprehensive property prediction | Macroscopic properties from molecular processes | General polymer systems ( mdpi.com) |

Compound Names Mentioned:

this compound

(R)-3-Chloro-1-butene

(R)-2-Chlorobutane

1-Butene

Poly(1-butene) (iPB)

Vinyl chloride

Advanced Analytical Methods for the Characterization and Study of 1 Chloro 2 Butene

Bioanalytical Techniques for Toxicity Pathway Elucidation

Comet Assay for DNA Damage

The Comet Assay, also known as single-cell gel electrophoresis (SCGE), is a sensitive technique employed to detect and quantify DNA damage in individual eukaryotic cells acs.org. This assay is instrumental in identifying genotoxic agents by measuring DNA strand breaks and alkali-labile sites acs.org. The process involves embedding cells in an agarose (B213101) matrix, followed by cell lysis to remove proteins and membranes, and subsequent electrophoresis under alkaline conditions. Under these conditions, DNA fragments migrate towards the anode, creating a characteristic "comet" shape with a head (intact DNA) and a tail (damaged DNA), which can be visualized and analyzed microscopically acs.org.

Direct research findings specifically applying the Comet Assay to 1-Chloro-2-butene (B1196595) were not identified in the literature. However, studies have utilized this assay to investigate related chlorinated alkene compounds. For instance, research on 1-chloro-2-hydroxy-3-butene (B1194193) (CHB) and its metabolite 1-chloro-3-buten-2-one (CBO) demonstrated their genotoxic potential. These studies indicated that CHB could induce both single-strand breaks and alkali-labile sites, while CBO was found to directly generate DNA breaks and alkali-labile sites sigmaaldrich.cn. These findings highlight the Comet Assay's capacity to reveal DNA damage induced by structurally similar compounds.

Cell-Based Assays (e.g., MTT, Relative Cloning Efficiency)

Cell-based assays are vital for evaluating the cytotoxic effects of chemical substances. Among these, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Relative Cloning Efficiency (RCE) assay are commonly employed.

The MTT assay quantifies cellular metabolic activity by measuring the reduction of a tetrazolium salt into a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. A decrease in formazan production is indicative of reduced cell viability or metabolic impairment.

The Relative Cloning Efficiency (RCE) assay assesses the ability of cells to survive, proliferate, and form colonies after exposure to a chemical agent. It measures the clonogenic potential, reflecting the cell's capacity for sustained growth and reproductive integrity.

While specific research findings detailing the use of MTT or RCE assays directly on this compound were not found, these methods have been applied to related compounds. Studies involving CHB and CBO, metabolites associated with 1,3-butadiene (B125203), have utilized these assays to determine their cytotoxic profiles. For example, CBO exhibited significant cytotoxicity, leading to reduced cell viability and cloning efficiency, whereas CHB showed less pronounced effects at comparable concentrations. These investigations underscore the utility of MTT and RCE assays in assessing the impact of chemicals on cellular health and proliferation.

Note: Due to the absence of specific research findings for this compound using the Comet Assay, MTT assay, or Relative Cloning Efficiency assay in the reviewed literature, data tables for these specific assays could not be generated for this compound.

Compound List:

this compound

1-chloro-2-hydroxy-3-butene (CHB)

1-chloro-3-buten-2-one (CBO)

Future Directions and Emerging Research Avenues in 1 Chloro 2 Butene Science

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

Future research is focused on developing more sustainable and efficient methods for synthesizing 1-Chloro-2-butene (B1196595). This includes exploring heterogeneous catalysts, such as modified zeolites, for the hydrochlorination of butadiene, which have shown promise in achieving high selectivity (>95%) under milder conditions, thereby reducing energy consumption and corrosive waste scispace.com. Investigating organocatalytic systems for the direct chlorination of butenes aims to improve regioselectivity and stereoselectivity, though further optimization for industrial scalability is required epa.gov. The application of flow chemistry is also gaining traction, offering better control over reaction parameters for enhanced selectivity and safety in the production of organochlorine compounds aecom.com. Additionally, research into the isomerization of less stable isomers, such as 4-chloro-1-butene (B1662094), using supported metal oxide catalysts is being pursued to improve atom economy, with initial studies reporting high selectivity for the trans isomer solubilityofthings.com.

| Synthetic Route / Catalyst | Key Parameters | Selectivity (%) | Yield (%) | Sustainability Aspect |

| Heterogeneous Zeolite (Hydrochlorination of Butadiene) | Temp: 50°C, Pressure: 1 atm | >95% (this compound) | High | Reduced energy, less corrosive waste |

| Organocatalytic Direct Chlorination (of Butenes) | Specific conditions vary | Moderate to High (isomer dep.) | Moderate | Potential for regiocontrol |

| Flow Chemistry (General) | Controlled parameters | Enhanced selectivity | Improved | Better safety, reduced waste |

| Supported Metal Oxide (Isomerization of 4-chloro-1-butene) | Temp: 150°C | 92% (trans-1-chloro-2-butene) | 85% (conversion) | Utilizes less stable isomers, atom economy |

Design of Highly Efficient Catalytic Systems for Specific Transformations

The design of highly efficient catalytic systems is crucial for unlocking the full potential of this compound in specific chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with organoboron compounds, are being refined using robust palladium catalysts with specific phosphine (B1218219) ligands to achieve high yields (up to 90%) and excellent chemoselectivity openbiotechnologyjournal.com. Nickel catalysts are also being explored for allylic alkylation, where tuning the ligand environment allows for selective formation of branched alkenes with high regioselectivity rjpbcs.com. Copper-catalyzed nucleophilic substitution reactions, particularly SN2' pathways, are being investigated using copper(I) complexes with N-heterocyclic carbenes to efficiently produce allylic ethers and amines with high regioselectivity, often favoring anti-addition products with yields exceeding 80% bibliotekanauki.pl. Emerging research also includes the application of photocatalysis for radical-based transformations, offering alternative pathways for bond formation under mild conditions, though this area requires further development in catalyst design wur.nl.

| Catalytic System | Transformation Type | Substrate | Product Class | Selectivity | Yield (%) | Key Catalyst Component |

| Pd/Phosphine Ligand | Suzuki-Miyaura Coupling | This compound | C-C coupled products | High Chemoselectivity | 90 | Palladium complex w/ phosphine |

| Ni/Ligand | Allylic Alkylation | This compound | Branched Alkenes | High Regioselectivity | 75-85 | Nickel complex w/ ligands |

| Cu(I)/NHC | Nucleophilic Substitution | This compound | Allylic Ethers/Amines | High Regioselectivity | >80 | Copper(I) complex w/ NHC |

| Photocatalysis | Radical Transformations | This compound | Various | Potential High | Emerging | Photocatalyst |

Comprehensive Environmental Impact Assessment and Advanced Remediation Strategies

Research is actively addressing the environmental implications of this compound. As a volatile chlorinated hydrocarbon, it poses a risk of air and water pollution, with moderate environmental persistence influenced by soil conditions and microbial activity ontosight.ai. Biodegradation studies indicate that while specialized microbial consortia can dehalogenate and mineralize such compounds, the process can be slow for allylic chlorides due to their reactivity and potential toxicity to microbes biosynth.com. Advanced Oxidation Processes (AOPs), including ozonation and UV/H2O2 treatments, are proving effective in degrading this compound, breaking it down into less harmful byproducts like CO2, H2O, and chloride ions, with high degradation rates reported under optimized conditions scispace.comdataintelo.com. Phytoremediation, particularly enhanced rhizodegradation, is also being explored as a sustainable strategy, leveraging plant-associated microbes to aid in the degradation of related chlorinated compounds epa.govaecom.comopenbiotechnologyjournal.com. Adsorption onto activated carbon is effective for removing this compound from air streams, though regeneration and disposal of spent carbon present subsequent challenges cascade-env.com.

| Environmental Aspect | Finding / Strategy | Details / Efficiency | Environmental Fate / Impact |

| Persistence | Moderate | Degradation rates vary by conditions | Potential groundwater contaminant, volatilization |

| Biodegradation | Aerobic / Cometabolism | Slow, requires specialized consortia | Microbial toxicity can limit effectiveness |

| AOPs | Ozonation, UV/H2O2 | >98% degradation in 30 min (Ozonation at pH 7) | Efficient breakdown to CO2, H2O, Cl- |

| Phytoremediation | Indirect (Rhizodegradation enhancement) | Potential for related compounds | Uptake, sequestration, enhanced microbial activity |

| Adsorption | Activated Carbon | Effective sorption from air | Regeneration/disposal challenges |

Advanced Toxicological Modeling and Biomarker Discovery

Future toxicological research is moving towards predictive modeling and the identification of biomarkers. Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the genotoxicity of chlorinated hydrocarbons, indicating a potential for DNA adduct formation and highlighting the need for careful handling sapub.org. In silico metabolism studies are modeling likely pathways, such as epoxidation and glutathione (B108866) conjugation, which are critical for understanding activation or detoxification routes wikipedia.org. Efforts are also underway to identify specific biomarkers for exposure to this compound, with urinary metabolites and exhaled breath components being investigated, although validated biomarkers are still under development ucm.es. Computational studies using Density Functional Theory (DFT) are exploring the reactivity of this compound with biological nucleophiles, supporting its potential as an alkylating agent enviro.wiki.

| Toxicological Aspect | Modeling Approach / Biomarker | Key Findings / Prediction | Significance |

| Genotoxicity | QSAR Models | Potential for DNA adduct formation | Requires careful handling |

| Metabolism | In Silico Metabolism Prediction | Epoxidation, Glutathione Conjugation | Predicts activation/detoxification pathways |

| Exposure Biomarkers | Urinary Metabolites, Breath Analysis | Under development for specific compounds | Need for validated markers |

| Reactivity | DFT Calculations | Susceptible to SN2/SN2' with biological nucleophiles | Potential alkylating agent |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is poised to revolutionize research and development involving this compound. Deep learning models are showing high accuracy (>80%) in predicting reaction outcomes, including major products and yields, thereby accelerating the discovery process htfmarketreport.com. ML algorithms are being employed to optimize reaction conditions, rapidly identifying optimal parameters for selectivity and yield, leading to significant experimental efficiency gains . AI tools are also being developed for retrosynthesis planning, suggesting novel synthetic pathways and starting materials for complex molecules incorporating the this compound moiety nih.gov. Furthermore, AI is being utilized for virtual screening of potential catalysts and ligands, predicting their performance based on electronic and structural properties to guide experimental efforts efficiently techpoint.africa.

| AI/ML Application | Area of Focus | Key Findings / Capabilities | Impact / Benefit |

| Deep Learning | Reaction Outcome Prediction | Predicts major product & yield (>80% accuracy) | Accelerates discovery, reduces experimental work |

| ML for Optimization | Reaction Condition Tuning | Identifies optimal parameters for selectivity/yield | Improves efficiency, reduces experimental effort |

| AI for Retrosynthesis | Synthetic Route Design | Suggests novel disconnections and starting materials | Accelerates discovery of new pathways |

| AI for Catalyst Design | Virtual Screening | Predicts catalyst performance based on properties | Guides experimental efforts, efficient catalyst discovery |

Compound List

this compound

Crotyl chloride

Butadiene

Butenes

4-chloro-1-butene

Organoboron compounds

Organochlorine compounds

Chlorinated alkenes

Chlorinated hydrocarbons

Allylic chlorides

Allylic halides

Chlorinated solvents

Chlorinated organic pollutants

Palladium

Nickel

Copper

Zeolites

Organocatalysts

Phosphine ligands

N-heterocyclic carbenes (NHCs)

Organometallic complexes

Photocatalysts

Zeolites

Metal oxides

Activated carbon

QSAR models

Glutathione

DNA

Machine Learning (ML)

Artificial Intelligence (AI)

Deep Learning

Retrosynthesis

Catalysts

Ligands

Organoboron compounds

Organometallic chemistry

Organocatalysis

Photocatalysis

Advanced Oxidation Processes (AOPs)

Phytoremediation

Rhizodegradation

Biodegradation

Bioremediation

Reductive dechlorination

Chlorinated aliphatic hydrocarbons

Organochlorine pesticides

Lindane

TCE (Trichloroethene)

PCE (Tetrachloroethene)

DNAPLs (Dense Non-Aqueous Phase Liquids)

(Z)-2-chloro-2-butene

(E)-2-bromo-2-butene

1,2-dichloroethene

1-chloro-3-methyl-2-butene (B146958)

1-acetoxy-4-diethylamino-2-butene

4-chloro-1-butene

Q & A

Q. Basic

- Ventilation : Use fume hoods to prevent inhalation (flash point: 13°C ).

- PPE : Nitrile gloves and splash goggles to avoid skin/eye contact .

- Thermal control : Cool baths (-20°C) for reactions with strong bases to mitigate runaway exotherms .

How are cis/trans isomers of this compound resolved and stabilized?

Q. Advanced

- Chromatography : HPLC with chiral columns or GC using polar stationary phases (e.g., PEG) .

- Thermodynamic stability : Trans isomers are more stable (ΔG ~2.1 kJ/mol lower than cis) due to reduced steric clash .

- Low-temperature crystallization in hexane separates isomers based on solubility differences .

How does solvent polarity affect hydrolysis mechanisms?

Q. Basic

- Polar protic solvents (e.g., H₂O) : Stabilize carbocations, favoring SN1 pathways (e.g., forming 3-buten-2-ol) .

- Polar aprotic solvents (e.g., DMSO) : Promote SN2 displacement via strong nucleophile activation .

Can kinetic isotope effects elucidate substitution mechanisms?

Advanced

Yes. Deuterium labeling at reactive sites alters reaction rates:

- Primary KIE (k_H/k_D > 1) : Indicates bond-breaking in the rate-determining step (SN2) .

- Secondary KIE : Detects changes in hybridization (e.g., carbocation formation in SN1) .

What analytical methods best characterize this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.